molecular formula C8H12N2O B13599999 (3-(Methoxymethyl)phenyl)hydrazine

(3-(Methoxymethyl)phenyl)hydrazine

Cat. No.: B13599999
M. Wt: 152.19 g/mol
InChI Key: UHZGTBWNPRPYEQ-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)phenyl)hydrazine typically involves the reaction of this compound hydrochloride with a base to liberate the free hydrazine . Another method involves the reduction of the corresponding nitro compound using hydrazine hydrate in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (3-(Methoxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

(3-(Methoxymethyl)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)phenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: (3-(Methoxymethyl)phenyl)hydrazine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity compared to other hydrazine derivatives.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[3-(methoxymethyl)phenyl]hydrazine

InChI

InChI=1S/C8H12N2O/c1-11-6-7-3-2-4-8(5-7)10-9/h2-5,10H,6,9H2,1H3

InChI Key

UHZGTBWNPRPYEQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)NN

Origin of Product

United States

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